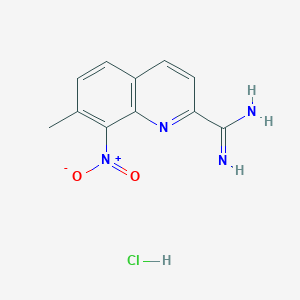![molecular formula C13H19ClN4 B15065059 2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride](/img/structure/B15065059.png)
2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a spiro junction, which is a unique structural motif where two rings are connected through a single atom. The presence of both pyrrole and pyrazine rings in its structure makes it a valuable scaffold in medicinal chemistry due to its potential biological activities .
Méthodes De Préparation
The synthesis of 2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride involves several steps:
Cyclization: The initial step often involves the cyclization of appropriate precursors to form the pyrrolo[1,2-a]pyrazine core.
Spiro Formation: The spiro junction is introduced through a reaction that typically involves the condensation of a piperidine derivative with the pyrrolo[1,2-a]pyrazine core.
Functional Group Introduction: The carbonitrile group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Des Réactions Chimiques
2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolo[1,2-a]pyrazine core.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the development of new materials with specific electronic and optical properties .
Mécanisme D'action
The mechanism of action of 2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
2’-Methyl-3’,4’-dihydro-2’H-spiro[piperidine-4,1’-pyrrolo[1,2-a]pyrazine]-6’-carbonitrile hydrochloride is unique due to its spiro junction and the presence of both pyrrole and pyrazine rings. Similar compounds include:
Spiro-azetidin-2-one derivatives: These compounds also feature a spiro junction but differ in their ring structures and biological activities.
Spiro-pyrrolidine derivatives: These compounds have a spiro junction involving a pyrrolidine ring and exhibit different pharmacological properties.
Spiro-indoline derivatives: These compounds contain an indoline ring and are known for their diverse biological activities.
Propriétés
Formule moléculaire |
C13H19ClN4 |
|---|---|
Poids moléculaire |
266.77 g/mol |
Nom IUPAC |
2-methylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,4'-piperidine]-6-carbonitrile;hydrochloride |
InChI |
InChI=1S/C13H18N4.ClH/c1-16-8-9-17-11(10-14)2-3-12(17)13(16)4-6-15-7-5-13;/h2-3,15H,4-9H2,1H3;1H |
Clé InChI |
WFBDZYHTKTUQOQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN2C(=CC=C2C13CCNCC3)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Iodo-3,6-dimethylimidazo[1,5-A]pyridine](/img/structure/B15065033.png)


![Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15065055.png)



